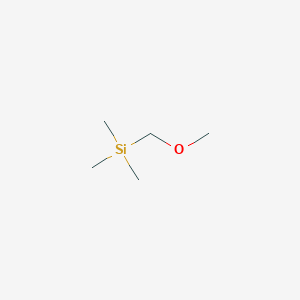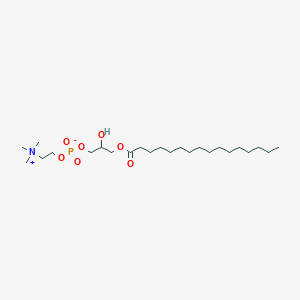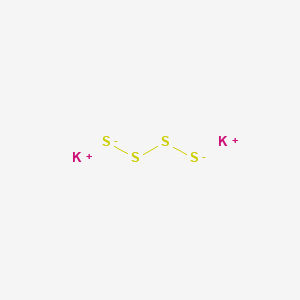
テルル化ゲルマニウム (GeTe)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germanium telluride (GeTe) is a chemical compound composed of germanium and tellurium, represented by the formula GeTe. It is a member of the chalcogenide family and is known for its phase-change properties, which allow it to transition between amorphous and crystalline states. This unique characteristic makes germanium telluride a valuable material in various technological applications, including data storage and thermoelectric devices .
科学的研究の応用
Germanium telluride (GeTe) has a wide range of applications in scientific research:
Data Storage: Its phase-change properties make it an ideal material for phase-change random access memory (PCRAM) devices.
Thermoelectric Devices: Germanium telluride (GeTe)-based materials are used in thermoelectric generators for converting heat into electricity.
Optoelectronics: It is employed in infrared detectors, optical sensors, and other optoelectronic devices.
作用機序
Target of Action
Germanium telluride (GeTe) is a phase-change material (PCM) from the chalcogenide family . Its primary targets are data storage devices and non-volatile memory (NVM) technologies . GeTe’s fast structural reversibility and ability to undergo a reversible transition between amorphous and crystalline phases when subjected to optical or electrical pulses make it an ideal material for these applications .
Mode of Action
GeTe interacts with its targets by changing its phase from an amorphous state to a highly conductive crystalline state at approximately 180–230°C temperature . This phase change results in a drop in the material’s resistivity by six orders of magnitude . The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes .
Biochemical Pathways
These phase transitions are driven by external stimuli such as temperature, optical, or electrical pulses . The phase transitions result in changes in resistivity, which are exploited in data storage applications .
Pharmacokinetics
The absorption and distribution of GeTe in a device are determined by the application of external stimuli, while the metabolism and excretion can be likened to the phase transitions it undergoes .
Result of Action
The result of GeTe’s action is a significant change in resistivity, which is exploited in data storage applications . In its crystalline state, GeTe has a low resistivity and behaves like a semiconductor at room temperature. In contrast, its amorphous state has a high resistivity . These drastic changes in the properties of the material have been exploited in data storage applications .
Action Environment
The action of GeTe is influenced by environmental factors such as temperature and the application of optical or electrical pulses . The phase transitions require specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down . Crystallization happens when GeTe is heated to a crystallization temperature lower than the melting temperature with a relatively longer and lower current pulse, and a slow quenching process with the current gradually reduced .
準備方法
Synthetic Routes and Reaction Conditions: Germanium telluride (GeTe) can be synthesized through several methods. One common approach involves the high-temperature sintering of germanium and tellurium powders in a tube furnace. This process typically requires temperatures around 700°C to 800°C. Another method involves the chemical vapor deposition (CVD) technique, where germanium and tellurium precursors are reacted in a controlled environment to form thin films of germanium telluride .
Industrial Production Methods: In industrial settings, germanium telluride is often produced using melt spinning and hot pressing techniques. These methods involve melting the raw materials and rapidly cooling them to form fine-grained structures. The resulting material is then subjected to hot pressing to enhance its thermoelectric properties .
化学反応の分析
Types of Reactions: Germanium telluride (GeTe) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form germanium dioxide and tellurium dioxide. Reduction reactions can convert germanium telluride back to its elemental forms .
Common Reagents and Conditions: Oxidation reactions typically involve the use of oxygen or other oxidizing agents at elevated temperatures. Reduction reactions may require reducing agents such as hydrogen gas. Substitution reactions can occur in the presence of halogens or other reactive species .
Major Products Formed: The primary products of these reactions include germanium dioxide, tellurium dioxide, and various halides of germanium and tellurium .
類似化合物との比較
- Germanium antimony telluride (GeSbTe)
- Tin telluride (SnTe)
- Germanium selenide (GeSe)
- Germanium sulfide (GeS)
特性
CAS番号 |
12025-39-7 |
|---|---|
分子式 |
GeTe |
分子量 |
200.2 g/mol |
IUPAC名 |
germanium;tellurium |
InChI |
InChI=1S/Ge.Te |
InChIキー |
VDDXNVZUVZULMR-UHFFFAOYSA-N |
SMILES |
[Ge]=[Te] |
正規SMILES |
[Ge].[Te] |
| 12025-39-7 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid](/img/structure/B88762.png)












